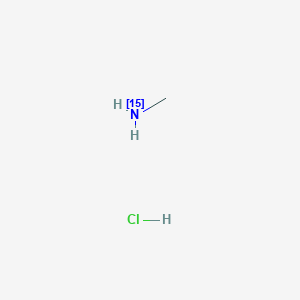

Methylamine-15N hydrochloride

Übersicht

Beschreibung

Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CH3NH2·HCl. It is a derivative of methylamine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction proceeds as follows: [ \text{CH2O} + \text{NH4Cl} + \text{NH3-15N} \rightarrow \text{CH3NH2-15N·HCl} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is heated and distilled to obtain the desired product. The crude product is then purified through recrystallization from absolute alcohol to remove impurities such as ammonium chloride and dimethylamine hydrochloride .

Analyse Chemischer Reaktionen

Thermal Reactions in Interstellar Ice Analogues

Methylamine-¹⁵N hydrochloride participates in low-temperature nucleophilic addition reactions with carbonyl compounds like formaldehyde (H₂CO) in water-rich interstellar ice environments. Key findings include:

Reaction with Formaldehyde

-

Product : Forms N-methylaminomethanol (CH₃¹⁵NHCH₂OH) via a barrierless nucleophilic attack at temperatures as low as 20 K .

-

Activation Energy :

-

Isotopic Vibrational Shifts :

-

Mass Spectrometry Confirmation :

Product m/z (¹⁴N) m/z (¹⁵N) Fragments Observed CH₃NHCH₂OH 61 62 M-18 (H₂O loss), M-17 (OH loss)

This reaction is astrophysically relevant, occurring in young stellar objects (YSOs) and cometary ices .

Biochemical Pathways in Microbial Metabolism

In Pseudomonas species MA, methylamine-¹⁵N hydrochloride undergoes enzymatic processing:

Metabolic Products Under Varying Oxygenation

| Condition | ¹⁵N-Labeled Products | ¹³C-Labeled Products |

|---|---|---|

| High Oxygenation | N-methyl-¹⁵N-glutamate | Serine pathway intermediates |

| Low Oxygenation | γ-glutamyl-¹⁵N-methylamide + N-methyl-¹⁵N-glutamate | Glutamate (TCA cycle derivative) |

-

γ-Glutamylmethylamide acts as a nitrogen reservoir under energy-limited conditions .

-

No significant detection of 5-hydroxy-N-methylpyroglutamate or N-methyl-α-ketoglutaramate .

Photochemical Stability

Ultraviolet (UV) irradiation studies in interstellar ice analogues show:

-

Degradation : CH₃¹⁵NHCH₂OH decays via first-order kinetics under UV exposure, with a half-life of ~2,500 seconds .

-

Byproducts : Formamide (HCONH₂) and CO₂ detected, suggesting radical-mediated decomposition .

Comparative Reactivity with Analogues

| Compound | Reactivity with H₂CO (Relative Rate) | Key Difference |

|---|---|---|

| Methylamine-¹⁵N·HCl | 1.0 (Reference) | Isotopic tracing capability |

| Ammonia (NH₃) | 0.2 | Higher activation energy (~4.5 kJ/mol) |

| Dimethylamine ((CH₃)₂NH) | 1.3 | Steric hindrance reduces ice mobility |

Synthetic Utility

-

Isotope Labeling : Used to track nitrogen migration in Strecker amino acid synthesis .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions to generate ¹⁵N-labeled arylmethylamines .

This compound’s unique dual role—as both an astrochemical precursor to complex organics and a biochemical tracer—underscores its importance in understanding prebiotic chemistry and microbial nitrogen cycling. The ¹⁵N label provides unambiguous mechanistic insights unobtainable with natural-abundance reagents .

Wissenschaftliche Forschungsanwendungen

Methylamine-15N hydrochloride is widely used in various scientific research fields:

Chemistry: It is used as a tracer in studying nitrogen-related chemical reactions and mechanisms.

Biology: It helps in understanding nitrogen metabolism and the role of nitrogen in biological systems.

Medicine: It is used in metabolic studies and drug development to trace nitrogen pathways.

Wirkmechanismus

The mechanism of action of methylamine-15N hydrochloride involves its participation in nitrogen-related biochemical processes. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen atoms in various reactions. This helps in elucidating the molecular targets and pathways involved in nitrogen metabolism and other related processes .

Vergleich Mit ähnlichen Verbindungen

- Methylamine hydrochloride (CH3NH2·HCl)

- Dimethylamine hydrochloride (CH3NHCH3·HCl)

- Ethylamine hydrochloride (CH3CH2NH2·HCl)

Comparison: Methylamine-15N hydrochloride is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing and studying nitrogen-related processes. In contrast, other similar compounds like methylamine hydrochloride and dimethylamine hydrochloride do not have isotopic labeling and are used for different purposes .

Biologische Aktivität

Methylamine-15N hydrochloride, a nitrogen-labeled derivative of methylamine, is significant in biochemical research due to its role in nitrogen metabolism and its utility in tracing metabolic pathways. This article delves into its biological activity, examining its biochemical properties, cellular effects, and metabolic pathways, supported by data tables and research findings.

Overview of this compound

- Molecular Formula : C₂H₇ClN

- CAS Number : 75693-94-6

- Molecular Weight : 81.54 g/mol

- Isotopic Composition : Contains approximately 98% 15N

This compound plays a crucial role in various biochemical reactions, particularly those involving nitrogen metabolism. It interacts with several enzymes and proteins, including:

- Monoamine Oxidase : Involved in the oxidative deamination of methylamine.

- Cytochrome P450 Enzymes : Participate in the metabolism of xenobiotics and endogenous compounds.

These interactions are essential for understanding the dynamics of nitrogen utilization and the metabolic fate of nitrogen compounds in biological systems.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : Methylamine can impact the activity of enzymes involved in methylation reactions, thereby affecting gene expression.

- Cell Signaling Pathways : It modulates cell signaling by interacting with receptors and other signaling molecules, which is vital for cellular function and metabolism.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Methylation Cycle : It participates in the transfer of methyl groups, crucial for synthesizing amino acids and other biomolecules.

- Nitrogen Metabolism : The compound's incorporation into metabolic pathways allows researchers to trace nitrogen flow within organisms.

Table 1: Key Enzymes Involved in Methylamine Metabolism

| Enzyme | Function |

|---|---|

| N-Methylglutamate Synthase | Converts methylamine into N-methylglutamate |

| N-Methylglutamate Dehydrogenase | Involved in further processing of N-methylglutamate |

| Serine Hydroxymethyltransferase | Participates in amino acid synthesis |

Study on Nitrogen Utilization

A study involving Pseudomonas species demonstrated that methylamine serves as a sole source of carbon and nitrogen. Using 13C and 15N NMR techniques, researchers traced the metabolic pathways, revealing that methylamine is metabolized through various enzymatic reactions leading to amino acid synthesis .

Kinetic Isotope Effects

Research has shown that the kinetic isotope effects (KIEs) associated with 15N can significantly influence reaction rates in enzymatic processes. For instance, the oxidation of sarcosine by N-methyltryptophan oxidase exhibited notable pH-dependent KIEs, analyzed through density functional theory (DFT) calculations to elucidate underlying mechanisms.

Temporal Effects in Laboratory Settings

In controlled laboratory environments, the effects of methylamine-15N can vary over time:

- Stability : The compound remains stable under standard storage conditions but may degrade under extreme conditions (high temperature and light exposure).

- Long-term Effects : Prolonged exposure can lead to sustained alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

Dosage studies indicate that the biological effects of methylamine-15N vary significantly with concentration:

- Low Doses : Generally well-tolerated; suitable for studying metabolic pathways without adverse effects.

- High Doses : Associated with toxicity, including potential liver and kidney damage. Understanding these dosage-dependent effects is crucial for safe application in research.

Eigenschaften

IUPAC Name |

methan(15N)amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-CGOMOMTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583971 | |

| Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3852-22-0 | |

| Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.